molecular formula C13H15NS2 B14470625 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione CAS No. 65550-14-3

2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione

Cat. No.: B14470625
CAS No.: 65550-14-3
M. Wt: 249.4 g/mol
InChI Key: NQZPEVZKYISLJF-UHFFFAOYSA-N
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Description

2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by a cyclopropene ring substituted with an anilino group and a tert-butylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione can be achieved through a one-pot reaction involving the cyclopropenethione precursor. For instance, the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures (around -70°C), followed by methylation with methyl iodide, yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with TBHP can yield cyanoalkylation or cyanoalkenylation products .

Scientific Research Applications

2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione involves its interaction with molecular targets through nucleophilic substitution and radical reactions. The compound’s unique structure allows it to participate in various pathways, including free radical and nucleophilic substitution mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is unique due to its combination of an anilino group and a tert-butylsulfanyl group on a cyclopropene ring

Properties

CAS No.

65550-14-3

Molecular Formula

C13H15NS2

Molecular Weight

249.4 g/mol

IUPAC Name

2-anilino-3-tert-butylsulfanylcycloprop-2-ene-1-thione

InChI

InChI=1S/C13H15NS2/c1-13(2,3)16-12-10(11(12)15)14-9-7-5-4-6-8-9/h4-8,14H,1-3H3

InChI Key

NQZPEVZKYISLJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=C(C1=S)NC2=CC=CC=C2

Origin of Product

United States

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